tert-Butyl 4-(5-(1-aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate

Description

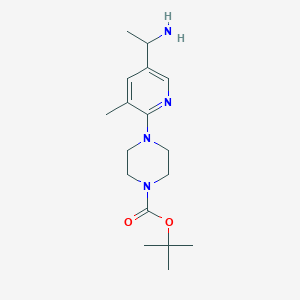

tert-Butyl 4-(5-(1-aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate (CAS: 1355226-08-2) is a piperazine-derived compound featuring a tert-butyloxycarbonyl (Boc)-protected piperazine ring linked to a substituted pyridine moiety. The pyridine ring is substituted at the 3-position with a methyl group and at the 5-position with a 1-aminoethyl side chain. This compound is primarily utilized as an intermediate in the synthesis of bioactive molecules, particularly benzimidazole derivatives .

Properties

Molecular Formula |

C17H28N4O2 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

tert-butyl 4-[5-(1-aminoethyl)-3-methylpyridin-2-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C17H28N4O2/c1-12-10-14(13(2)18)11-19-15(12)20-6-8-21(9-7-20)16(22)23-17(3,4)5/h10-11,13H,6-9,18H2,1-5H3 |

InChI Key |

DFHIIGAJFBUYMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-(1-aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the pyridine moiety and the tert-butyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-(1-aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Its structural similarity to known kinase inhibitors suggests potential interactions with various biological targets, including protein kinases.

Anticancer Research

The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit cancer cell proliferation by targeting specific pathways. For example:

-

Cell Line Studies : Research involving cancer cell lines such as MCF-7 (breast cancer) indicates that the compound induces apoptosis through mechanisms involving the activation of p53 and caspase pathways.

Compound Cell Line IC50 (µM) Mechanism tert-butyl 4-(5-(1-aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate MCF-7 0.65 Apoptosis via p53 activation

Neuropharmacology

The compound's interaction with neurotransmitter systems has also been explored. Its ability to modulate serotonin and dopamine receptors positions it as a candidate for treating neuropsychiatric disorders.

Antimicrobial Activity

Research suggests that this compound may exhibit antimicrobial properties, particularly against certain bacterial strains. The mechanism is believed to involve disruption of cellular processes essential for bacterial survival.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound demonstrated significant cytotoxicity against cancer cell lines, indicating a promising avenue for drug development.

Case Study 2: Neuropharmacological Effects

Research published in Neuropharmacology highlighted the compound's potential to enhance cognitive function in animal models, suggesting implications for treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(1-aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-carboxylate derivatives are widely employed in medicinal chemistry due to their modular synthesis and versatility. Below, the target compound is compared with analogs based on structural features, synthetic routes, stability, and applications.

Structural and Functional Group Comparisons

Key Observations :

- The aminoethyl group in the target compound introduces a basic nitrogen, enhancing solubility in polar solvents compared to bromo/cyano derivatives .

- Bromo and cyano substituents (e.g., CAS 1269492-47-8) improve electrophilic reactivity for cross-coupling reactions, making them preferred intermediates in medicinal chemistry .

- Bulky groups (e.g., ferrocenyl in 3r) may confer steric hindrance, affecting binding interactions in catalytic applications .

Key Observations :

- The target compound’s low yield (52%) compared to ferrocenyl derivative 3r (91%) suggests inefficiencies in copper-catalyzed amination .

- Palladium-catalyzed methods (e.g., Suzuki, Buchwald-Hartwig) are more common for piperazine derivatives, offering higher functional group tolerance .

Stability and Degradation

- Discontinued status may indicate instability under storage or biological conditions .

- Compound 1a/1b (tert-butyl oxazolidinone derivatives): Degrade in simulated gastric fluid due to acid-labile oxazolidinone rings .

- Bromo-cyano analog (CAS 1269492-47-8): No stability issues reported, likely due to robust bromo/cyano substituents .

Biological Activity

tert-Butyl 4-(5-(1-aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

- Molecular Formula : C15H24N4O2

- Molecular Weight : 292.381 g/mol

- CAS Number : 936368-56-8

The compound exhibits biological activity primarily through its interaction with various biological targets. It has been shown to possess antibacterial properties, particularly against Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways.

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antibiotics .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. Studies have indicated that it can induce apoptosis in various cancer cell lines, including:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 10.38 |

| U-937 (acute monocytic leukemia) | 12.5 |

| HeLa (cervical cancer) | 15.0 |

The compound's ability to activate apoptotic pathways through increased p53 expression and caspase activation has been documented .

Case Studies

- Study on Antibacterial Efficacy : A recent study demonstrated that the compound effectively reduced bacterial load in infected models, showing a significant decrease in colony-forming units (CFUs) after treatment compared to controls.

- Anticancer Research : A comparative study evaluated the efficacy of this compound against standard chemotherapeutics like doxorubicin. The results indicated that while it was less potent than doxorubicin in some cell lines, it exhibited unique mechanisms of action that warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.